N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(9-13-4-2-8-22-13)20-11-14-16(19-7-6-18-14)12-3-1-5-17-10-12/h1-8,10H,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWMXKHQKSGEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-Pyrazine Intermediate: This involves the coupling of pyridine and pyrazine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyridine-pyrazine intermediate.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain pyrazine rings and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide is unique due to the combination of pyridine, pyrazine, and thiophene rings, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties.
Biological Activity
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine ring, a pyrazine ring, and a thiophene moiety, which contribute to its unique chemical properties. The structural complexity allows for various interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, pyrazolyl-thiazole derivatives have demonstrated significant antibacterial and antifungal activities against various strains. The Kirby-Bauer disk diffusion method was employed to assess the effectiveness of these compounds against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|---|
| 7c | E. coli | 20 | 25 |
| 7d | S. aureus | 22 | 15 |
| 7e | C. albicans | 18 | 30 |
The results indicate that certain derivatives exhibit potent antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through DPPH and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging Activity (%) | Hydroxyl Radical Scavenging Activity (%) |
|---|---|---|
| 7b | 75 | 60 |
| 7c | 80 | 65 |
| 7d | 70 | 55 |
These findings suggest that the compound possesses significant antioxidant properties, contributing to its overall therapeutic potential.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. Computational studies, including molecular docking simulations, have provided insights into how these compounds bind to their targets, potentially modulating biological pathways involved in disease processes.
Case Studies
- Study on Antimicrobial Efficacy : A recent study investigated the efficacy of various pyrazolyl-thiazole derivatives against drug-resistant bacterial strains. The results indicated that certain modifications led to enhanced potency against resistant strains, highlighting the importance of structural optimization in drug design.
- Antioxidant Properties : Another study focused on the antioxidant capabilities of thiophene derivatives, demonstrating their ability to reduce oxidative stress markers in vitro. This research supports the potential use of these compounds in managing oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
